N-Benzoylglycyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoylglycyl-L-histidine is a compound that combines the properties of benzoyl, glycyl, and L-histidine It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling agent, which facilitates the formation of peptide bonds without racemization . The reaction conditions often include the use of organic solvents like dioxane and the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-Benzoylglycyl-L-histidine may involve large-scale peptide synthesis techniques. These methods ensure high yield and purity of the compound. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzoyl group.
Substitution: The benzoyl and glycyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Benzoylglycyl-L-histidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Benzoylglycyl-L-histidine involves its interaction with specific molecular targets. The imidazole ring in histidine can coordinate with metal ions, making it a crucial component in metalloenzymes. The benzoyl and glycyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-L-histidine: Lacks the glycyl group, which may affect its binding properties.
N-Glycyl-L-histidine: Lacks the benzoyl group, which may influence its stability and reactivity.
N-Benzoylglycyl-L-lysine: Similar structure but with lysine instead of histidine, leading to different biochemical properties.
Uniqueness
N-Benzoylglycyl-L-histidine is unique due to the presence of both benzoyl and glycyl groups, which enhance its stability and binding affinity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
66087-42-1 |
---|---|
Molekularformel |
C15H16N4O4 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H16N4O4/c20-13(8-17-14(21)10-4-2-1-3-5-10)19-12(15(22)23)6-11-7-16-9-18-11/h1-5,7,9,12H,6,8H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t12-/m0/s1 |
InChI-Schlüssel |
ZJTVIMUHNBCZBP-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.